Isobutyryl-L-cysteine
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Overview
Description
Isobutyryl-L-cysteine is a chiral derivative of the amino acid cysteine. It is widely used in various scientific fields due to its unique properties, particularly in chiral derivatization and enantioseparation processes. The compound is known for its ability to form stable complexes with various molecules, making it a valuable tool in analytical chemistry and biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyryl-L-cysteine can be synthesized through the reaction of L-cysteine with isobutyryl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization or extraction methods. The general reaction scheme is as follows:
L-Cysteine+Isobutyryl Chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems. The process includes the continuous addition of reactants, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isobutyryl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides and esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
Major Products Formed
Oxidation: Disulfides of this compound.
Reduction: Regeneration of this compound from its disulfides.
Substitution: Various amides and esters depending on the reactants used.
Scientific Research Applications
Isobutyryl-L-cysteine is extensively used in scientific research due to its chiral properties. Some of its applications include:
Chiral Derivatization: Used to separate enantiomers of amino acids and other chiral molecules in chromatography techniques.
Biomedical Research: Employed in the study of chiral interfaces and their interactions with biological molecules.
Analytical Chemistry: Utilized in the development of sensitive and selective analytical methods for detecting and quantifying various compounds.
Mechanism of Action
The mechanism of action of isobutyryl-L-cysteine involves its ability to form stable complexes with various molecules through its thiol and amino groups. These interactions can enhance the electron transfer processes and facilitate the discrimination between different enantiomers . The compound’s chiral nature allows it to interact selectively with other chiral molecules, making it a valuable tool in enantioseparation and chiral recognition studies.
Comparison with Similar Compounds
Isobutyryl-L-cysteine can be compared with other cysteine derivatives such as N-acetyl-L-cysteine and N-isobutyryl-D-cysteine. While all these compounds share similar structural features, this compound is unique in its ability to form highly stable chiral complexes, making it particularly useful in chiral derivatization and enantioseparation processes . Other similar compounds include:
N-acetyl-L-cysteine: Known for its antioxidant properties and use in medical treatments.
N-isobutyryl-D-cysteine: Used in similar applications but with different enantiomeric properties.
This compound stands out due to its specific chiral interactions and stability, which are crucial for its applications in analytical and biomedical research.
Properties
Molecular Formula |
C7H13NO3S |
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Molecular Weight |
191.25 g/mol |
IUPAC Name |
2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
BWBQXMAXLAHHTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
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